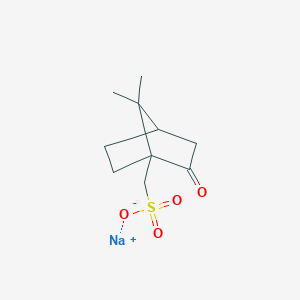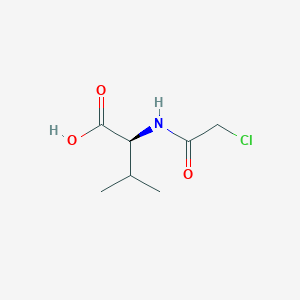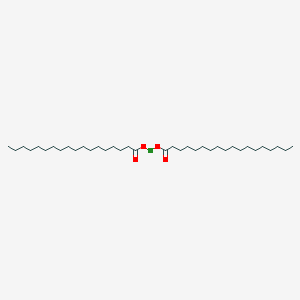
2-Chlorobenzoxazole
Overview
Description
2-Chlorobenzoxazole (2-CBA) is a heterocyclic aromatic compound with the molecular formula C7H4ClNO. It is a colorless solid that is soluble in most organic solvents. 2-CBA is used in a variety of applications, including the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in laboratory experiments, and as a catalyst in the production of polymers.
Scientific Research Applications
Thermochemical Properties and Energetics
Energetic Studies of 2-Chlorobenzoxazole : Silva et al. (2013) conducted a comprehensive study to understand the energetic properties of this compound and its derivatives. The study involved experimental techniques and computational approaches to measure the molar enthalpy of formation and sublimation/vaporization of these compounds. These findings are crucial for understanding the chemical behavior and potential applications of this compound in various fields, such as material science and chemical manufacturing Silva, A. L. R., Cimas, A., & Silva, M. D. R. D. (2013). The Journal of Chemical Thermodynamics, 57, 212-219.
Synthesis and Characterization
Synthesis and Derivatives of this compound : Xiu-lian Ju (2011) highlighted the synthesis of 5-chlorobenzoxazole through cyclization reaction and further elaborated on the preparation of six benzoxazolone derivatives via the Mannich reaction. This study contributes to the understanding of chemical synthesis processes involving this compound and its utility in producing various derivatives with potential applications in different industrial sectors Ju Xiu-lian (2011). Journal of Wuhan Institute of Technology.
Safety and Hazards
2-Chlorobenzoxazole is a combustible liquid and may cause respiratory irritation. It is harmful if swallowed and causes skin and eye irritation . It is recommended to use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and avoid contact with skin, eyes, or clothing .
Future Directions
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities . Therefore, there is a large upsurge in the synthesis of benzoxazole via different pathways .
Mechanism of Action
Target of Action
2-Chlorobenzoxazole is an organic chemical compound with the molecular formula C7H4ClNO It’s known to be used as a biochemical reagent , implying that it interacts with various biological targets.
Mode of Action
It’s known to be used in the synthesis of 2-(2-naphthylamino)benzoxazole via reaction with 2-amino-1-naphthalenesulfonic acid . This suggests that it may interact with its targets through chemical reactions, leading to the formation of new compounds.
Pharmacokinetics
Its physical properties such as boiling point (201-202 °c), melting point (7 °c), and density (1345 g/mL at 25 °C) are documented . These properties can influence its pharmacokinetics and bioavailability.
Result of Action
It’s known to be used in the synthesis of other compounds , suggesting that its action results in the formation of new chemical entities.
Biochemical Analysis
Biochemical Properties
2-Chlorobenzoxazole plays a significant role in biochemical reactions, particularly in the synthesis of other complex organic molecules. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, this compound has been used in the synthesis of 2-(2-naphthylamino)benzoxazole via reaction with 2-amino-1-naphthalenesulfonic acid . This interaction highlights its utility in organic synthesis and potential biochemical applications.
Cellular Effects
This compound exhibits notable effects on various cell types and cellular processes. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzoxazole derivatives, including this compound, have shown antimicrobial and anticancer activities . These effects are mediated through interactions with cellular components, leading to alterations in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their function. This binding can lead to changes in gene expression and subsequent cellular responses. For instance, benzoxazole derivatives have been shown to inhibit the growth of certain bacteria and cancer cells by interfering with their metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained alterations in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At higher doses, it can cause toxic or adverse effects. For instance, studies have shown that high doses of benzoxazole derivatives can lead to toxicity in animal models, highlighting the importance of dosage optimization for therapeutic use .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate or inhibit specific biochemical reactions. It has been shown to affect metabolic flux and metabolite levels, which are critical for maintaining cellular homeostasis. The compound’s role in these pathways underscores its potential as a biochemical tool for studying cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it ensures that the compound interacts with the appropriate cellular components. Studies have shown that this compound can localize to various subcellular regions, influencing its biochemical effects .
properties
IUPAC Name |
2-chloro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVQDWDBTWSGHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060643 | |
| Record name | Benzoxazole, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
615-18-9 | |
| Record name | 2-Chlorobenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorobenzoxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorobenzoxazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8439 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoxazole, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoxazole, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorobenzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROBENZOXAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OFH5RW45PA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural formula of 2-chlorobenzoxazole and what are its key physicochemical properties?
A1: this compound has the molecular formula C7H4ClNO and a molecular weight of 153.57 g/mol. While specific spectroscopic data varies between studies, researchers commonly employ techniques such as IR, 1H NMR, and 13C NMR to characterize its structure [, , ].
Q2: How is this compound typically synthesized?
A2: One established method involves the reaction of this compound with sodium sulfite to produce sodium benzoxazole-2-sulfonate, a useful reagent for derivatizing amines and amino acids for analysis []. Another approach utilizes potassium fluoride to convert this compound into 2-fluorobenzoxazole, which is then reacted with alcohols to efficiently produce alkyl diphenyl phosphates [].
Q3: What are some of the key reactions this compound undergoes and what types of products are formed?
A3: this compound exhibits versatile reactivity. For instance, it reacts with ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4- carboxylates to yield isoxazolones with a benzoxazole ring []. Furthermore, it participates in cross-coupling reactions with β,γ-unsaturated Grignard reagents, resulting in the regioselective synthesis of 2-allyl-, 2-allenyl, and 2-propargyl-benzoxazoles [].
Q4: Can you provide an example of a specific reaction mechanism involving this compound?
A4: In the context of radical substitution reactions, this compound reacts with in situ generated organozinc reagents under blue light and photoredox catalysis. The mechanism involves the oxidation of the organozinc reagent by the photocatalyst, followed by a radical attack on the this compound molecule, leading to substitution products [].
Q5: How does this compound interact with N-amino compounds?
A5: Research has shown that this compound can undergo both dealkylation and deamination reactions with N-amino compounds. For instance, it reacts with N,N-dimethylhydrazine to produce a mixture of deaminated and dealkylated products, including 2-dimethylaminobenzoxazole and N-methyl-N-(2-benzoxazolyl)-hydrazine [].
Q6: Are there any reported applications of this compound in coordination chemistry?
A6: Yes, this compound serves as a precursor to N-heterocyclic carbene (NHC) ligands. It reacts with 1-mesitylimidazole to form a benzoxazolyl imidazolium salt, which can be further complexed with metals like silver, palladium, and rhodium. These complexes have potential applications in catalysis, such as hydrosilylation reactions [].
Q7: Has this compound been explored for its biological activity?
A7: While not extensively studied, some derivatives of this compound have shown potential biological activities. For example, N-(2-benzoxazolyl)amino acid esters, synthesized from this compound, have been investigated as potential antineoplastic agents []. Additionally, this compound derivatives containing cyclic amines have demonstrated antibacterial and antifungal activity in vitro [].
Q8: Are there any known analytical methods for detecting and quantifying this compound?
A9: While specific methods for this compound are not detailed in the provided abstracts, techniques like HPLC with fluorescence or UV detection are commonly used to analyze its derivatives. For example, sodium benzoxazole-2-sulfonate, synthesized from this compound, is used as a derivatizing agent for the analysis of amines and amino acids using HPLC with fluorescence detection [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B146224.png)








